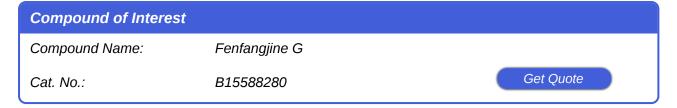


Fenfangjine G: A Technical Guide to a Hasubanan Alkaloid from Stephania tetrandra

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G is a naturally occurring, complex tetracyclic alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant with a rich history in traditional Chinese medicine. While research on this specific compound is limited, its structural classification as a hasubanan alkaloid places it within a class of molecules known for significant biological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of Fenfangjine G, including its precise alkaloid classification, a detailed, generalized experimental protocol for its isolation and characterization from its natural source, and an in-depth analysis of its putative biological activity and mechanism of action based on data from structurally related compounds. All quantitative data for analogous compounds are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction and Alkaloid Classification

Fenfangjine G is one of many alkaloids identified in the medicinal plant Stephania tetrandra, known as "Fen Fang Ji".[1] This plant is a well-documented source of pharmacologically active compounds, most famously the bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline.[1][2] However, **Fenfangjine G** possesses a distinct and more complex chemical architecture.



Based on its core azatetracyclo[7.5.3.01,10.02,7]heptadecane skeleton, revealed by its IUPAC name and structural data, **Fenfangjine G** is classified as a hasubanan alkaloid.[3][4] This classification distinguishes it from the more prevalent bisbenzylisoquinoline alkaloids. The hasubanan framework is structurally related to morphinan alkaloids and is characterized by a unique and rigid bridged tetracyclic system, often featuring an aza-[4.4.3]-propellane core.[4] This structural complexity suggests a unique biosynthetic pathway and a distinct pharmacological profile.

Chemical Structure of Fenfangjine G:

Molecular Formula: C22H27NO8[3]

Molecular Weight: 433.5 g/mol [3]

• IUPAC Name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate[3]

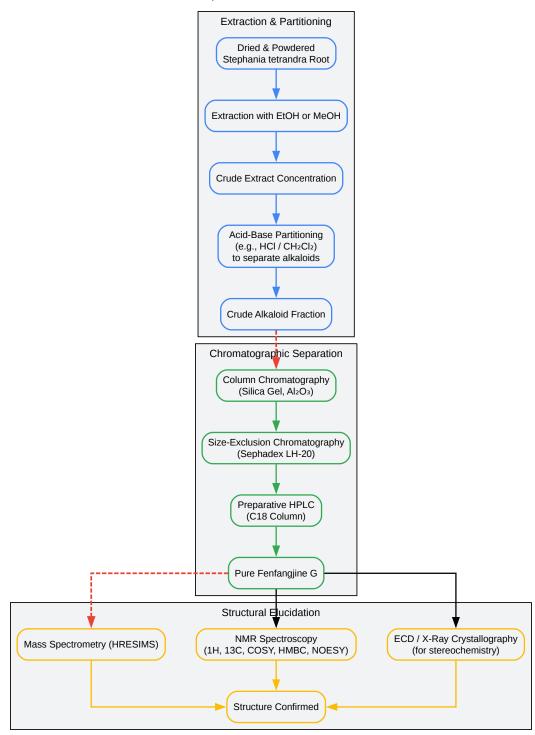
Experimental Protocols: Isolation and Characterization

While the original 1998 publication detailing the specific isolation of **Fenfangjine G** is not readily accessible, a generalized and robust workflow for the extraction, separation, and identification of alkaloids from Stephania tetrandra root can be constructed based on modern phytochemical methodologies.[2][5]

General Workflow

The process begins with the extraction of dried plant material, followed by a crucial acid-base partitioning step to selectively separate alkaloids from other constituents. Subsequent chromatographic techniques are then employed to isolate individual compounds, which are finally identified using spectroscopic methods.





Generalized Experimental Workflow for Alkaloid Isolation

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A generalized workflow for isolating alkaloids like **Fenfangjine G**.



Detailed Methodologies

- Extraction: Powdered root material of Stephania tetrandra is exhaustively extracted with an organic solvent such as 95% ethanol or methanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude residue.
- Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with the organic solvent. This second organic phase contains the crude alkaloid fraction.
- Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel, using a gradient elution system (e.g., dichloromethane-methanol or chloroform-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Further Purification: Fractions containing compounds of interest are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and polymeric materials, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure isolate.
- Structural Elucidation: The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques:
 - HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact molecular formula.
 - 1D and 2D NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments are used to establish the connectivity and relative stereochemistry of the molecule.
 - ECD (Electronic Circular Dichroism) or X-Ray Crystallography: To determine the absolute configuration of chiral centers.

Biological Activity and Quantitative Data



Direct experimental data on the biological activity of **Fenfangjine G** is not currently available in published literature. However, its classification as a hasubanan alkaloid allows for informed hypotheses based on the activities of structurally similar compounds isolated from related Stephania species.

Hasubanan alkaloids isolated from Stephania longa have demonstrated significant anti-inflammatory activity.[6] Specifically, they have been shown to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in vitro. [6] For context, other major alkaloids from S. tetrandra, such as the bisbenzylisoquinoline fangchinoline, also exhibit potent anti-inflammatory and anti-tumor properties.[7][8]

Table 1: Quantitative Bioactivity Data for Hasubanan and Bisbenzylisoquinoline Alkaloids from Stephania spp.



| Compound Name | Alkaloid Class | Biological Activity | Assay / Cell Line | IC50 Value (μM) | Reference |
|-------------------------|---------------------------|--------------------------------|---------------------------------|-----------------------|-----------|
| Longanone | Hasubanan | TNF-α Inhibition | LPS- stimulated RAW264.7 | 6.54 | [6] |
| Cephatonine | Hasubanan | TNF-α Inhibition | LPS- stimulated RAW264.7 | 10.43 | [6] |
| Prostephabys sine | Hasubanan | TNF-α Inhibition | LPS- stimulated RAW264.7 | 20.31 | [6] |
| Longanone | Hasubanan | IL-6 Inhibition | LPS- stimulated RAW264.7 | 15.22 | [6] |
| Cephatonine | Hasubanan | IL-6 Inhibition | LPS- stimulated RAW264.7 | 30.44 | [6] |
| Stephtetrandr ine C | Bisbenzylisoq uinoline | Cytotoxicity | HepG2 (Human Hepatoma) | 16.2 | [5] |
| Unnamed BBI Alkaloid | Bisbenzylisoq uinoline | NO Inhibition | LPS- stimulated RAW264.7 | 6.12 | [2] |
| Unnamed BBI Alkaloid | Bisbenzylisoq uinoline | Cytotoxicity | MCF-7, HCT- 116, HepG2 | 2.81 - 3.66 | [2] |
| Fangchinolin e | Bisbenzylisoq uinoline | IL-1β Release Inhibition | LPS/NIG- stimulated THP-1 | ~5 (50.5% inhibition) | [9] |

This table summarizes data from related compounds to provide a predictive context for **Fenfangjine G**'s potential efficacy.



Putative Signaling Pathway and Mechanism of Action

The demonstrated ability of hasubanan alkaloids to inhibit the production of TNF- α and IL-6 strongly implicates the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a primary molecular target.[6] This pathway is a cornerstone of the inflammatory response.

In a resting state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Proinflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a phosphorylation cascade that leads to the degradation of I κ B. This frees NF- κ B to translocate to the nucleus, where it binds to DNA promoter regions and initiates the transcription of pro-inflammatory genes, including TNF- α and IL-6.

It is hypothesized that **Fenfangjine G**, like its hasubanan analogues, may exert its anti-inflammatory effects by interfering with one or more key steps in this pathway, such as the phosphorylation of IkB or the nuclear translocation of NF-kB, ultimately downregulating the expression of inflammatory mediators.

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